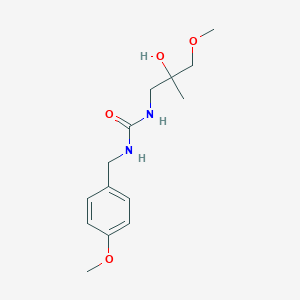
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is an organic compound that features both hydroxy and methoxy functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates under controlled conditions. For instance, one might start with 2-hydroxy-3-methoxy-2-methylpropylamine and react it with 4-methoxybenzyl isocyanate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The urea moiety can be reduced to corresponding amines.
Substitution: Methoxy groups can be substituted under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions might include acidic or basic environments, depending on the desired substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its functional groups.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting molecular pathways and targets.
類似化合物との比較
Similar Compounds
- 1-(2-Hydroxy-3-methoxypropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
- 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylbenzyl)urea
Uniqueness
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is unique due to the specific arrangement and combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
生物活性
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea, with the CAS number 1334370-08-9, is an organic compound characterized by the presence of hydroxy and methoxy functional groups. Its molecular formula is C14H22N2O4 and it has a molecular weight of 282.34 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is thought to stem from its ability to interact with various biological molecules. The hydroxy and methoxy groups can facilitate hydrogen bonding and hydrophobic interactions, while the urea moiety may form stable complexes with metal ions or enzymes. These interactions can influence several biochemical pathways, leading to its observed effects in various studies.
Potential Therapeutic Applications
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further research in treating infections.
- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in the development of drugs targeting specific metabolic pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : In a study evaluating various compounds for antimicrobial properties, this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of human colorectal adenocarcinoma cell lines at micromolar concentrations. Further studies are needed to elucidate the exact mechanisms involved .
- Enzyme Interaction Studies : The compound's ability to inhibit specific enzymes was evaluated using enzyme assays. Results indicated that it could modulate enzyme activity, which may have implications for metabolic regulation in disease states .
特性
IUPAC Name |
1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAMZQACKBCOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













